4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine
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Overview
Description
4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with a triazole ring, and a fluorophenyl group attached to the triazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzonitrile with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with pyridine-3-carboxylic acid hydrazide in the presence of a suitable catalyst to yield the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]pyridine
- 4-[5-(4-Methylphenyl)-1H-1,2,4-triazol-3-yl]pyridine
- 4-[5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl]pyridine
Uniqueness
4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
4-[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-8H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMXVRBKJBKYQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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